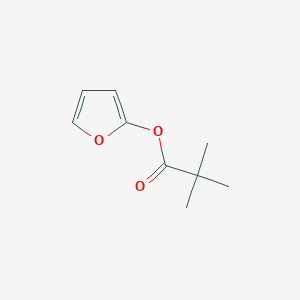

furan-2-yl 2,2-dimethylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

furan-2-yl 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O3/c1-9(2,3)8(10)12-7-5-4-6-11-7/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAHLKGAYIMZHDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)OC1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10452495 | |

| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100921-72-0 | |

| Record name | 2-FURYL 2,2-DIMETHYLPROPIONATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10452495 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Furan-2-yl 2,2-dimethylpropanoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing furan-2-yl 2,2-dimethylpropanoate, a valuable furan-containing ester with applications in the pharmaceutical and flavor industries. The document is intended for researchers, scientists, and professionals in drug development and chemical synthesis. It delves into the mechanistic details, experimental considerations, and comparative analysis of the most viable synthetic routes. Emphasis is placed on the Steglich esterification as a preferred method for this sterically hindered ester, with a detailed experimental protocol provided.

Introduction: The Significance of Furan Esters

Furan and its derivatives are pivotal structural motifs in a multitude of biologically active compounds and are considered important biomass-derived platform chemicals.[1] Furan esters, in particular, are recognized for their applications as flavoring and fragrance agents, as well as crucial intermediates in the synthesis of pharmaceuticals.[2] this compound, also known as furan-2-yl pivalate, combines the furan heterocycle with a sterically bulky pivaloyl group, making it a unique building block for complex molecular architectures. The synthesis of this target molecule, however, presents challenges due to the steric hindrance of the neopentyl group. This guide will explore the most effective strategies to overcome these challenges and achieve an efficient synthesis.

Comparative Analysis of Synthetic Pathways

The synthesis of this compound primarily involves the esterification of 2-furoic acid with 2,2-dimethylpropan-1-ol (neopentyl alcohol). Several classical and modern esterification methods can be considered, each with its own set of advantages and limitations.

Fischer-Speier Esterification: A Traditional Approach

The Fischer-Speier esterification is a well-established acid-catalyzed reaction between a carboxylic acid and an alcohol. While effective for simple alcohols, this method is often inefficient for sterically hindered alcohols like neopentyl alcohol.[3][4] The bulky nature of neopentyl alcohol impedes the nucleophilic attack on the protonated carboxylic acid, leading to low yields and requiring harsh reaction conditions, which can lead to side reactions such as the degradation of the furan ring.[3]

The Acyl Chloride Route: Enhanced Reactivity

To circumvent the low reactivity of 2-furoic acid, it can be converted to its more reactive acyl chloride, 2-furoyl chloride. This is typically achieved by reacting 2-furoic acid with reagents like thionyl chloride or phosgene.[5][6] The resulting 2-furoyl chloride can then react with neopentyl alcohol to form the desired ester. While this method is generally more effective than Fischer esterification for hindered alcohols, it involves the handling of corrosive and hazardous reagents. Furthermore, reactions involving neopentyl substrates can sometimes be complicated by rearrangements due to the formation of carbocation intermediates under certain conditions.[7]

Steglich Esterification: The Method of Choice for Sterically Hindered Systems

The Steglich esterification has emerged as a mild and highly efficient method for the synthesis of esters, particularly for substrates that are sterically demanding or sensitive to acid.[8][9][10] This reaction utilizes a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[8][9] The key to the success of the Steglich esterification lies in the in-situ activation of the carboxylic acid by the carbodiimide to form a highly reactive O-acylisourea intermediate. DMAP then acts as an acyl transfer catalyst, forming an even more reactive N-acylpyridinium salt, which is readily attacked by the alcohol, even a sterically hindered one like neopentyl alcohol.[4] The mild reaction conditions (typically room temperature) and high yields make it the most suitable and recommended pathway for the synthesis of this compound.

Visualizing the Steglich Esterification Pathway

The following diagram illustrates the key steps in the Steglich esterification for the synthesis of this compound.

Sources

- 1. Preparation of Neopentyl alcohol - Chempedia - LookChem [lookchem.com]

- 2. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. CN103641681A - Synthetic method of neopentyl alcohol of high purity - Google Patents [patents.google.com]

- 5. CN105198843A - One-pot synthesizing method of 2-(furan-2-yl)-2-glyoxalic acid - Google Patents [patents.google.com]

- 6. CN106674166A - Preparation method of furoyl chloride - Google Patents [patents.google.com]

- 7. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Steglich Esterification [organic-chemistry.org]

- 9. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Chemical Properties of Furan-2-yl 2,2-dimethylpropanoate

Abstract

This technical guide provides a comprehensive examination of the chemical properties, synthesis, and characterization of furan-2-yl 2,2-dimethylpropanoate, also known as furan-2-yl pivalate. This molecule combines a five-membered aromatic furan heterocycle with a sterically hindered pivalate ester group, creating a compound with distinct reactivity and spectroscopic features. We will delve into the foundational principles governing its synthesis, explore its characteristic reactivity profiles influenced by both the furan ring and the ester functionality, and provide detailed protocols for its analytical characterization. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this and related furan-based compounds.

Introduction

Furan and its derivatives are cornerstone structural motifs in medicinal chemistry and organic synthesis.[1][2] The furan ring, a five-membered aromatic heterocycle with one oxygen atom, is present in numerous pharmacologically active compounds, contributing to a wide array of therapeutic properties including antibacterial, anticancer, and anti-inflammatory activities.[3][4] The furan scaffold can act as a bioisostere for phenyl rings, offering modified electronic and steric properties that can enhance metabolic stability and drug-receptor interactions.[3]

This compound incorporates two key functional groups: the furan ring and a pivalate (2,2-dimethylpropanoate) ester. The pivalate group, with its bulky tert-butyl substituent, provides significant steric hindrance, which can influence the molecule's reactivity and confer stability against enzymatic hydrolysis. This guide will systematically dissect the chemical nature of this compound, providing both theoretical understanding and practical, field-proven methodologies.

Physicochemical and Spectroscopic Properties

The fundamental properties of this compound are summarized below. These values are critical for experimental design, purification, and structural confirmation.

| Property | Value / Description | Source / Rationale |

| Molecular Formula | C₉H₁₂O₃ | - |

| Molecular Weight | 168.19 g/mol | - |

| Appearance | Expected to be a colorless to pale yellow oil. | Based on similar furan esters. |

| Boiling Point | Not explicitly documented; estimated to be >200 °C. | High boiling point expected due to molecular weight and polarity. |

| Solubility | Soluble in common organic solvents (e.g., ether, acetone, chloroform, ethyl acetate); slightly soluble in water.[5] | General solubility of furan derivatives. |

| CAS Number | 60557-41-7 | - |

Synthesis and Purification

The most direct and common method for synthesizing this compound is the esterification of 2-furyl alcohol (furfurol) with pivaloyl chloride or pivalic anhydride.

Reaction Principle

The synthesis involves the nucleophilic attack of the hydroxyl group of 2-furyl alcohol on the electrophilic carbonyl carbon of pivaloyl chloride. A base, typically pyridine or triethylamine, is required to act as a catalyst and to neutralize the hydrochloric acid byproduct, driving the reaction to completion. The choice of pivaloyl chloride is strategic; its high reactivity ensures efficient acylation, while the resulting pivalate ester is often more resistant to hydrolysis than less hindered esters.

Detailed Experimental Protocol: Esterification

This protocol describes a standard laboratory-scale synthesis.

-

Reagent Preparation : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-furyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM). Add pyridine (1.2 eq) to the solution.

-

Reaction Setup : Cool the flask to 0 °C in an ice bath.

-

Addition of Acylating Agent : Add pivaloyl chloride (1.1 eq), dissolved in anhydrous DCM, dropwise to the stirred solution over 30 minutes. Causality Note: Slow, dropwise addition is crucial to control the exothermic reaction and prevent side product formation.

-

Reaction Monitoring : Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (2-furyl alcohol) is consumed.

-

Workup : Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic and Analytical Characterization

A comprehensive understanding of the spectroscopic signature is essential for confirming the structure and purity of the synthesized compound.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the pivalate group protons.

-

The three protons on the furan ring will appear as multiplets in the aromatic region (~6.4-7.6 ppm). The proton at the C5 position (adjacent to the oxygen) is typically the most deshielded.[7]

-

The nine equivalent protons of the tert-butyl group of the pivalate moiety will appear as a sharp singlet far upfield (~1.3 ppm) due to their aliphatic nature and magnetic equivalence.

-

-

¹³C NMR : The carbon NMR will show characteristic peaks for the furan ring carbons and the pivalate ester group.

-

Furan ring carbons typically appear between δ 110-150 ppm.

-

The ester carbonyl carbon (C=O) will be significantly downfield (~177 ppm).

-

The quaternary carbon and the methyl carbons of the pivalate group will appear in the aliphatic region.

-

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| δ (ppm) | Assignment |

| ~7.5 (m, 1H) | H-5 (furan) |

| ~6.5 (m, 1H) | H-3 (furan) |

| ~6.4 (m, 1H) | H-4 (furan) |

| ~1.3 (s, 9H) | -C(CH ₃)₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups.

-

C=O Stretch : A strong, sharp absorption band is expected around 1710-1730 cm⁻¹ , which is characteristic of the ester carbonyl group.[8][9]

-

C-O-C Stretches : Strong absorptions between 1300-1100 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the C-O-C bonds in the ester group.[8]

-

Furan Ring Vibrations : Characteristic bands for the furan ring include C=C stretching around 1640-1510 cm⁻¹ and C-H bending vibrations.[8][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺) : The molecular ion peak should be observed at m/z = 168.

-

Key Fragmentation : The most characteristic fragmentation in pivalate esters is the loss of the tert-butyl group, leading to a stable acylium ion.[11]

-

m/z = 85 : This peak corresponds to the pivaloyl cation [C(CH₃)₃CO]⁺.

-

m/z = 57 : A very prominent peak corresponding to the tert-butyl cation [C(CH₃)₃]⁺, resulting from the cleavage of the bond alpha to the carbonyl group. This is often the base peak.[12]

-

m/z = 95 : Loss of the pivaloyl radical, leaving the furfuryloxy cation.

-

Chemical Reactivity and Stability

The reactivity of this compound is dictated by the interplay between the electron-rich furan ring and the ester group.

Reactivity of the Furan Ring

The furan ring is significantly more reactive than benzene in electrophilic aromatic substitution (EAS) reactions due to the electron-donating effect of the oxygen heteroatom.[5][13]

-

Electrophilic Attack : Substitution occurs preferentially at the C5 position (alpha to the oxygen and para to the ester). The carbocation intermediate formed by attack at this position is better stabilized by resonance.[13][14] Common EAS reactions include halogenation, nitration, and Friedel-Crafts acylation, though harsh conditions can lead to ring opening.[14]

-

Diels-Alder Reaction : The reduced aromaticity of furan allows it to act as a diene in [4+2] cycloaddition reactions with electron-deficient dienophiles like maleic anhydride.[5][13] This is a powerful method for constructing complex oxabicyclic systems.

-

Acid Sensitivity : Under strong acidic conditions, the furan ring can be protonated, leading to disruption of aromaticity and potential ring-opening to form 1,4-dicarbonyl compounds.[13][15][16]

Reactivity of the Ester Group

-

Hydrolysis : The ester linkage can be cleaved under acidic or basic conditions (saponification) to yield 2-furyl alcohol and pivalic acid. The steric hindrance from the tert-butyl group makes this hydrolysis slower compared to less hindered esters like acetates.

Caption: Simplified mechanism of basic hydrolysis (saponification).

Applications in Research and Drug Development

Furan-containing compounds are pivotal in medicinal chemistry.[17] this compound can serve multiple roles:

-

Synthetic Intermediate : It can be used as a starting material for more complex molecules. The pivalate group can serve as a protecting group for the 2-hydroxyl functionality of furan, which can be removed later in a synthetic sequence.

-

Bioactive Scaffold : The furan scaffold itself is a key component in many drugs.[2] Derivatives of this compound could be synthesized and screened for various biological activities, leveraging the known pharmacological profile of the furan nucleus.[18][19] The lipophilic pivalate group can also modulate the pharmacokinetic properties of a potential drug candidate.

Safety and Handling

-

General Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Reactivity Hazards : Pivaloyl chloride is corrosive and reacts violently with water. The parent compound, furan, is flammable, toxic, and a potential carcinogen.[5] Although the ester derivative is expected to be less volatile and toxic, caution is warranted.

References

- Furan - Wikipedia. [URL: https://en.wikipedia.org/wiki/Furan]

- Relative Aromaticity & Reactivity of Pyrrole, Furan & Thiophene | PDF - Slideshare. [URL: https://www.slideshare.net/srinivasbhairy/relative-aromaticity-reactivity-of-pyrrole-furan-thiophene-pdf]

- Furan: A Technical Guide to its Aromaticity and Reactivity - Benchchem. [URL: https://www.benchchem.

- [The substituent structures and characteristic infrared spectra of alpha-furan esters]. Guang Pu Xue Yu Guang Pu Fen Xi. [URL: https://pubmed.ncbi.nlm.nih.gov/11599391/]

- Reactivity of Furan Pyrrole Thiophene An | PDF | Chemical Reactions | Molecules - Scribd. [URL: https://www.scribd.com/document/468700202/Reactivity-of-Furan-Pyrrole-Thiophene-An]

- Five Member Heterocycles Reactivity of Furan - YouTube. [URL: https://www.youtube.

- FTIR spectra of furan-based copolyesters | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.net/figure/FTIR-spectra-of-furan-based-copolyesters_fig2_334336021]

- The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. University of Dayton. [URL: https://ecommons.udayton.edu/cgi/viewcontent.cgi?

- Application of furan derivative in medicinal field. - ResearchGate. [URL: https://www.researchgate.

- What's the mechanism of the reaction of (E)-methyl 3-(furan-2-yl)acrylate in acidic methanol? - Chemistry Stack Exchange. [URL: https://chemistry.stackexchange.

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review - Oriental Journal of Chemistry. [URL: https://www.orientjchem.org/vol41no4/clinical-pharmaceutical-applications-and-bioactivity-of-furan-containing-compounds-a-mini-review/]

- Furans, thiophenes and related heterocycles in drug discovery - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/17983279/]

- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Clinical-Pharmaceutical-Applications-and-of-A-Mini-Osman/147a40b9101b04603417730e2513f41249b6b907]

- A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. [URL: https://www.ajmas.info/index.php/ajmas/article/view/289]

- Electronic Supplementary Information - The Royal Society of Chemistry. [URL: https://www.rsc.

- and Furan-2,3-dicarboxylate Esters Derived from Marine Biomass as Plasticizers for Poly(vinyl chloride) | ACS Omega - ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acsomega.9b03144]

- Mass fragment pattern of the N-pivaloyl-(S)-2-butyl esters of the D-and Lalanine diastereoisomers. - ResearchGate. [URL: https://www.researchgate.net/figure/Mass-fragment-pattern-of-the-N-pivaloyl-S-2-butyl-esters-of-the-D-and-L-alanine_fig1_264441998]

- 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0013785) - Human Metabolome Database. [URL: https://hmdb.ca/spectra/nmr_one_d/13785]

- FTIR spectra of the furan binder (2) obtained by the ATR technique at the temperatures of: 1 - ResearchGate. [URL: https://www.researchgate.

- Furan synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/furans.shtm]

- 2-(2-furyl)-2-oxoethyl pivalate - Chemical Properties, Synthesis. - LookChem. [URL: https://www.lookchem.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9318357/]

- Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/04%3A_Mass_Spectrometry/4.

- Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [URL: https://www.mdpi.com/1422-0067/23/14/7888]

- "spectroscopic properties of furan and its derivatives" - Benchchem. [URL: https://www.benchchem.

- 1 H NMR of compound 2 (S)-1-(furan-2-yl)ethanol, 2: 0.37 g (2.84 mmol)... - ResearchGate. [URL: https://www.researchgate.net/figure/H-NMR-of-compound-2-S-1-furan-2-yl-ethanol-2-037-g-284-mmol-Of-3-4-di-O-acetyl_fig2_236149400]

- Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - MDPI. [URL: https://www.mdpi.com/1420-3049/27/19/6630]

- Furan-Containing Chiral Spiro-Fused Polycyclic Aromatic Compounds: Synthesis and Photophysical Properties - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9399887/]

- 2-Furancarboxylic acid, 2,2-dimethylpropyl ester | C10H14O3 | CID 565342 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/565342]

- Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [URL: https://globalresearchonline.net/journalcontents/v52-2/23.pdf]

- Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d - MDPI. [URL: https://www.mdpi.com/2624-8549/2/2/11]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: https://scholar.sun.ac.za/server/api/core/bitstreams/a20689b0-a541-4c6e-826a-9359e19036f6/content]

- 5-(Furan-2-yl)pyrimidine | C8H6N2O | CID 12356584 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/12356584]

- Fragmentation (mass spectrometry) - Wikipedia. [URL: https://en.wikipedia.

- Synthesis of furan derivatives via cascade-type reactions catalyzed by solid acids. ResearchGate. [URL: https://www.researchgate.

- Mass Spectrometry: Fragmentation. [URL: https://www.depts.ttu.

- Furan Hydrolysis - ChemTube 3D. [URL: https://www.chemtube3d.com/hydrolysis-of-furan/]

- Furyl(aryl)alkanes and Their Derivatives. 19. Synthesis of Benzofuran Derivatives via 2-Hydroxyaryl-R-(5-methylfur-2-yl)methanes. Reaction of Furan Ring Opening - MDPI. [URL: https://www.mdpi.com/1422-8599/5/2/M187/pdf]

- Application Notes and Protocols: Synthesis of Furan Derivatives from 2,2-Dimethylhexa-4,5-dien-3-one - Benchchem. [URL: https://www.benchchem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 3. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Semantic Scholar [semanticscholar.org]

- 5. Furan - Wikipedia [en.wikipedia.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. [The substituent structures and characteristic infrared spectra of alpha-furan esters] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. scribd.com [scribd.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 16. chemtube3d.com [chemtube3d.com]

- 17. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

An In-depth Technical Guide to Furan-2-yl 2,2-dimethylpropanoate: Synthesis, Properties, and Potential Applications in Drug Discovery

Abstract

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is a prominent structural motif in numerous clinically significant drugs.[1][2] Its unique electronic and steric properties make it a valuable scaffold in the design of novel therapeutics.[2][3] Furan derivatives have demonstrated a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties.[4][5][6] The versatility of the furan ring allows it to act as a bioisostere for other aromatic systems, such as phenyl rings, often leading to improved metabolic stability, enhanced drug-receptor interactions, and better overall bioavailability.[1][2] The introduction of various substituents onto the furan core allows for the fine-tuning of its pharmacological profile, making it a privileged structure in modern drug discovery.[5]

This guide focuses on a specific derivative, furan-2-yl 2,2-dimethylpropanoate. While a dedicated CAS number for this ester is not prominently listed in major chemical databases, its structure can be inferred from its IUPAC name. This suggests that the compound may be a novel or less-common entity, necessitating a theoretical and practical exploration of its synthesis and properties.

Physicochemical Properties of this compound

Based on its constituent parts, the furan ring and the 2,2-dimethylpropanoate (pivaloate) group, we can predict the key physicochemical properties of the target molecule.

| Property | Predicted Value/Information | Source/Justification |

| Molecular Formula | C9H12O3 | Derived from structural components. |

| Molecular Weight | 168.19 g/mol | Calculated from the molecular formula. |

| IUPAC Name | This compound | As per user request. |

| Structure | See Figure 1 | Inferred from IUPAC name. |

| Solubility | Soluble in common organic solvents (e.g., acetone, ether, alcohol); slightly soluble in water.[7][8] | Based on the general properties of furan and organic esters. |

| Boiling Point | Estimated to be in the range of 180-220 °C | Extrapolated from similar furan esters. |

| Appearance | Likely a colorless to pale yellow liquid.[7] | Based on the physical state of similar low molecular weight furans and esters. |

digraph "Furan-2-yl_2,2-dimethylpropanoate" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1]; node [shape=plaintext]; a[label="O", pos="0,0!"]; b[label="C", pos="-0.87,-0.5!"]; c [label="C", pos="-0.87,0.5!"]; d [label="C", pos="0.87,0.5!"]; e [label="C", pos="0.87,-0.5!"]; f [label="O", pos="1.74,-1!"]; g [label="C", pos="2.61,-0.5!"]; h [label="O", pos="2.61,0.5!"]; i[label="C", pos="3.48,-1!"]; j [label="C", pos="4.35,-0.5!"]; k [label="C", pos="4.35,-1.5!"]; l [label="C", pos="3.48,-2!"]; a -- b[label="", len=1.0]; b -- c [label="", len=1.0]; c -- d [label="", len=1.0]; d -- e [label="", len=1.0]; e -- a[label="", len=1.0]; e -- f [label="", len=1.0]; f -- g [label="", len=1.0]; g -- h [label="=", len=1.0]; g -- i[label="", len=1.0]; i -- j [label="", len=1.0]; i -- k [label="", len=1.0]; i -- l [label="", len=1.0]; }digraph "Synthesis_Scheme" { rankdir=LR; node [shape=plaintext]; reactant1 [label="2-Furanol"]; reactant2 [label="Pivaloyl Chloride"]; product [label="this compound"]; catalyst [label="Pyridine (base)"];reactant1 -> product [label="+"]; reactant2 -> product; catalyst -> product [style=dotted, label="Solvent/Catalyst"];

}

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

-

Preparation of Reactants:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-furanol (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution. Pyridine acts as a base to neutralize the HCl byproduct.

-

-

Reaction:

-

Slowly add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via the dropping funnel over 30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

-

Work-up and Purification:

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with 1M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

-

Potential Applications in Drug Development

The incorporation of the furan moiety into drug candidates can significantly influence their pharmacological properties. [6]Furan derivatives have been investigated for a wide array of therapeutic applications.

Antimicrobial Activity

Many furan-containing compounds exhibit potent antimicrobial activity. [4]For instance, nitrofurantoin is a well-known antibacterial agent used to treat urinary tract infections. [4]The synthesis of novel furan esters like this compound could lead to the discovery of new antimicrobial agents. It has been shown that even slight modifications to the substitution pattern on the furan ring can significantly alter its biological activity. [5]

Anti-inflammatory and Analgesic Properties

Certain furan derivatives have demonstrated significant anti-inflammatory and analgesic effects. [4][5]The furan ring can be found in compounds that modulate inflammatory pathways. The 2,2-dimethylpropanoate moiety may also influence the compound's lipophilicity and cell permeability, potentially enhancing its anti-inflammatory profile.

Anticancer Potential

The furan scaffold is present in several compounds with anticancer properties. [1][2]These compounds often act by inhibiting key enzymes or receptors involved in cancer cell proliferation and survival. The development of novel furan derivatives is an active area of research in oncology.

Safety and Handling

Furan and its derivatives should be handled with care due to their potential toxicity. [9]

-

Handling: All manipulations should be performed in a well-ventilated fume hood. [10]Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [10][11]* Storage: Store in a cool, dry, and well-ventilated area away from heat and ignition sources. [11][12]Keep the container tightly closed.

-

Toxicity: Furan itself is toxic and may be carcinogenic. [7]While the toxicity of this compound has not been specifically determined, it should be treated as a potentially hazardous substance.

Conclusion

This compound represents a potentially valuable, yet underexplored, derivative of the pharmacologically significant furan scaffold. This guide has provided a comprehensive overview of its predicted properties, a detailed synthetic protocol, and a discussion of its potential applications in drug discovery. The synthesis of this and similar novel furan esters could pave the way for the development of new therapeutic agents with improved efficacy and safety profiles. Further research is warranted to fully elucidate the biological activities of this compound.

References

-

CPAChem. (2023). Safety data sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4585. Retrieved from [Link]

-

PubChem. (n.d.). 2-Furancarboxylic acid, 2,2-dimethylpropyl ester. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Retrieved from [Link]

- Various Authors. (2024). Pharmacological activity of furan derivatives. Journal of Pharmaceutical Sciences and Research, 16(1), 1-5.

-

ResearchGate. (n.d.). Application of furan derivative in medicinal field. Retrieved from [Link]

- AlQalam Journal of Medical and Applied Sciences. (2023). A Review on Biological and Medicinal Significance of Furan. AlQalam Journal of Medical and Applied Sciences, 6(1), 232-241.

-

Scribd. (n.d.). Furan: Properties, Synthesis, and Reactions. Retrieved from [Link]

- Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Pharmaceutical Sciences and Research, 15(1), 1-10.

-

SlideShare. (n.d.). Preparation and Properties of Furan. Retrieved from [Link]

- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 40(1).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Pharmacological activity of furan derivatives [wisdomlib.org]

- 5. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 6. ijabbr.com [ijabbr.com]

- 7. scribd.com [scribd.com]

- 8. uop.edu.pk [uop.edu.pk]

- 9. chemicalbook.com [chemicalbook.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

- 11. cpachem.com [cpachem.com]

- 12. fishersci.com [fishersci.com]

An In-Depth Technical Guide to Furan-2-yl 2,2-Dimethylpropanoate

Executive Summary

This technical guide provides a comprehensive overview of furan-2-yl 2,2-dimethylpropanoate, a furan-class heterocyclic ester. The document details its core molecular properties, including a calculated molecular weight of 168.19 g/mol , and delves into its synthesis, chemical reactivity, and stability. By leveraging the well-established chemistry of the furan scaffold, this guide explores the compound's potential applications, particularly as a building block in organic synthesis and as a scaffold in medicinal chemistry and drug discovery. The inclusion of the sterically demanding 2,2-dimethylpropanoate (pivalate) moiety imparts unique lipophilic and conformational characteristics. This whitepaper is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this specific furan derivative.

Core Molecular Profile and Structure

This compound, also known by its common synonym furan-2-yl pivalate, is an organic ester. It is structurally characterized by a five-membered aromatic furan ring linked via an oxygen atom to a pivaloyl group. The bulky tert-butyl group of the pivalate moiety is a defining feature that influences the molecule's steric and electronic properties.

Key Physicochemical Data

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | Furan-2-yl pivalate | N/A |

| Molecular Formula | C₉H₁₂O₃ | Calculated |

| Molecular Weight | 168.19 g/mol | Calculated |

| Isomeric Compound | Ethyl 3-(furan-2-yl)propionate | [1] |

| CAS Number | Not assigned | N/A |

| Canonical SMILES | CC(C)(C)C(=O)Oc1ccoc1 | N/A |

Molecular Structure Visualization

The 2D structure of this compound highlights the ester linkage between the furan-2-ol tautomer and pivalic acid.

Caption: 2D structure of this compound.

Synthesis and Mechanistic Considerations

The synthesis of this compound is most effectively achieved through the esterification of 2-furanol with a pivalic acid derivative. Due to the tautomeric nature of 2-furanol, which predominantly exists as 2,5-dihydro-2-oxofuran, the reaction requires careful selection of reagents. A standard and reliable method involves the use of pivaloyl chloride.

Experimental Protocol: Synthesis via Pivaloyl Chloride

This protocol describes a general procedure for the acylation of a furanol derivative.

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1.0 equivalent of 2-furanol in anhydrous dichloromethane (DCM).

-

Base Addition: Add 1.2 equivalents of a non-nucleophilic base, such as pyridine or triethylamine, to the solution. The base acts as a scavenger for the HCl byproduct. Cool the mixture to 0 °C in an ice bath.

-

Acylation: Slowly add 1.1 equivalents of pivaloyl chloride, dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Synthesis Workflow and Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the hydroxyl group of 2-furanol attacks the electrophilic carbonyl carbon of pivaloyl chloride. The subsequent collapse of the tetrahedral intermediate and proton removal by the base yields the final ester product.

Caption: Experimental workflow for the synthesis of furan-2-yl pivalate.

Chemical Reactivity and Stability

The reactivity of this compound is governed by the interplay between the electron-rich furan ring and the ester functionality. The furan ring is a π-excessive system, making it significantly more reactive than benzene in electrophilic substitution reactions.[2][3]

-

Electrophilic Aromatic Substitution: The furan ring is highly susceptible to electrophilic attack, preferentially at the C5 position (alpha to the oxygen and furthest from the deactivating ester group).[4] Reactions like nitration, halogenation, and Friedel-Crafts acylation must be conducted under mild conditions to prevent polymerization or ring-opening.[4][5] For instance, nitration is typically performed with acetyl nitrate at low temperatures.[5]

-

Ester Hydrolysis: The ester linkage can be cleaved under both acidic and basic conditions to yield 2-furanol and pivalic acid. The bulky tert-butyl group may provide some steric hindrance, slowing the rate of hydrolysis compared to less hindered esters.

-

Diene Character (Diels-Alder Reaction): The furan ring can act as a diene in Diels-Alder reactions, a testament to its lower aromatic stabilization energy compared to benzene.[2][3] This reactivity allows for the construction of complex polycyclic systems.

-

Stability: Furan derivatives are sensitive to strong acids, which can lead to protonation and subsequent ring-opening polymerization.[3][5] Therefore, handling and reactions should be performed under neutral or basic conditions where possible.

Applications in Research and Drug Development

The furan scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[6][7][8] Its presence can enhance binding affinity to biological targets through various interactions and improve pharmacokinetic profiles.[6][9]

Role as a Bioactive Scaffold

Furan derivatives have demonstrated a wide spectrum of pharmacological activities, including antibacterial, anti-inflammatory, and anticancer properties.[6][7] The furan ring is considered a versatile scaffold for several reasons:

-

Electronic Nature: As an electron-rich aromatic system, it can participate in π-π stacking and other electronic interactions with biological receptors.[9]

-

Structural Mimic: It can act as a bioisostere for other aromatic rings like benzene or thiophene, allowing for fine-tuning of a molecule's properties.

-

Functionalization: The furan ring is readily functionalized, enabling the synthesis of diverse derivative libraries for structure-activity relationship (SAR) studies.[9][10]

The Influence of the Pivalate Group

The introduction of the 2,2-dimethylpropanoate (pivalate) group modifies the core furan scaffold in several key ways relevant to drug design:

-

Increased Lipophilicity: The bulky, non-polar tert-butyl group significantly increases the molecule's lipophilicity, which can enhance membrane permeability and influence its pharmacokinetic profile.

-

Metabolic Stability: The pivalate ester can function as a prodrug moiety. In vivo, it can be cleaved by esterase enzymes to release a free hydroxyl group at the 2-position of the furan ring, potentially unmasking an active pharmacophore.

-

Steric Shielding: The steric bulk of the pivalate can be used to direct reactions at other positions of the furan ring or to conformationally lock the molecule into a specific orientation for receptor binding.

This compound is therefore a valuable intermediate, combining a proven bioactive scaffold (furan) with a functionality (pivalate) that allows for extensive modification and tuning of its properties for applications in synthetic and medicinal chemistry.

References

-

Wikipedia. Furan. [Link]

-

Five Member Heterocycles. Reactivity of Furan. (2020-08-20). [Link]

-

ResearchGate. The effect of furan molecular units on the glass transition and thermal degradation temperatures of polyamides. [Link]

-

Scribd. Reactivity of Furan Pyrrole Thiophene. [Link]

-

Pharmaguideline. Relative Aromaticity and Reactivity of Pyrrole, Furan and Thiophene. [Link]

-

International Journal of Advanced Biological and Biomedical Research. Furan: A Promising Scaffold for Biological Activity. [Link]

-

ResearchGate. Synthesis and Reactivity of 2-(Furan-2-yl)benzo[1,2-d:4,3-d′]bis[2][11]thiazole. [Link]

-

PubChem. 2-(Furan-2-yl)propan-2-ol. [Link]

-

AA Blocks. 2-(furan-2-yl)propanal. [Link]

-

Wikipedia. 2,2-Di-2-furylpropane. [Link]

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]

-

Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. [Link]

-

ResearchGate. Synthesis of furan-2-yl malonic acids 8 a–e and subsequent.... [Link]

-

AlQalam Journal of Medical and Applied Sciences. A Review on Biological and Medicinal Significance of Furan. [Link]

-

The Good Scents Company. 2-allyl furan. [Link]

-

PubMed. Furans, thiophenes and related heterocycles in drug discovery. [Link]

-

Organic Chemistry Portal. Furan synthesis. [Link]

-

ResearchGate. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. [Link]

-

ResearchGate. Synthesis and anticancer properties of 3-furan-2-yl-2-(4-furan/thiophen-2-ylthiazol-2-yl)acrylonitrile derivatives. [Link]

-

The Good Scents Company. 2-vinyl furan. [Link]

Sources

- 1. Ethyl 3-(furan-2-yl)propionate = 98 , FG 10031-90-0 [sigmaaldrich.com]

- 2. Furan - Wikipedia [en.wikipedia.org]

- 3. youtube.com [youtube.com]

- 4. scribd.com [scribd.com]

- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]

- 6. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 7. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]

- 8. researchgate.net [researchgate.net]

- 9. Furan: A Promising Scaffold for Biological Activity [ijabbr.com]

- 10. Furans, thiophenes and related heterocycles in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,2-dimethylpropyl furan-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-dimethylpropyl furan-2-carboxylate, a furan derivative of interest in organic synthesis and medicinal chemistry. The furan nucleus is a vital scaffold in numerous biologically active compounds, and its ester derivatives are significant intermediates and potential therapeutic agents.[1][2] This document details the chemical identity, physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 2,2-dimethylpropyl furan-2-carboxylate, with a focus on its relevance to drug discovery and development.

Chemical Identity and Nomenclature

The compound with the common name furan-2-yl 2,2-dimethylpropanoate is systematically named according to IUPAC nomenclature as 2,2-dimethylpropyl furan-2-carboxylate .[3] It is also commonly referred to as neopentyl 2-furoate.

Molecular Structure:

Figure 1: 2D structure of 2,2-dimethylpropyl furan-2-carboxylate.

Key Identifiers:

| Identifier | Value | Source |

| IUPAC Name | 2,2-dimethylpropyl furan-2-carboxylate | PubChem[3] |

| Synonyms | Neopentyl 2-furoate, Furan-2-yl pivalate | PubChem[3] |

| Molecular Formula | C₁₀H₁₄O₃ | PubChem[3] |

| Molecular Weight | 182.22 g/mol | PubChem[3] |

| InChI Key | MDQQGWVCIOMQLM-UHFFFAOYSA-N | PubChem[3] |

| Canonical SMILES | CC(C)(C)COC(=O)C1=CC=CO1 | PubChem[3] |

Physicochemical Properties

The physicochemical properties of 2,2-dimethylpropyl furan-2-carboxylate are crucial for its handling, formulation, and potential biological activity. While experimentally determined data is limited in publicly accessible literature, computed properties provide valuable estimates.

| Property | Value (Computed) | Source |

| XLogP3 | 2.9 | PubChem[3] |

| Hydrogen Bond Donor Count | 0 | PubChem[3] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[3] |

| Rotatable Bond Count | 4 | PubChem[3] |

| Topological Polar Surface Area | 39.4 Ų | PubChem[3] |

Synthesis and Purification

The primary synthetic route to 2,2-dimethylpropyl furan-2-carboxylate is through the esterification of 2-furoic acid with neopentyl alcohol (2,2-dimethyl-1-propanol). The Fischer-Speier esterification, which involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst, is a common and effective method.[1][4]

Reaction Scheme:

Figure 2: Fischer-Speier esterification of 2-furoic acid.

Experimental Protocol: Fischer-Speier Esterification

This protocol is a general procedure that can be adapted for the synthesis of 2,2-dimethylpropyl furan-2-carboxylate.[5][6]

Materials:

-

2-Furoic acid (1.0 eq)

-

Neopentyl alcohol (2.0-3.0 eq)

-

Concentrated sulfuric acid (catalytic amount, e.g., 5 drops) or p-Toluenesulfonic acid (0.05 eq)

-

Anhydrous solvent (e.g., toluene or excess neopentyl alcohol)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-furoic acid and neopentyl alcohol.

-

Slowly add the acid catalyst to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 2-4 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Dilute the mixture with an organic solvent for extraction and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2-dimethylpropyl furan-2-carboxylate.

Spectroscopic Characterization

Spectroscopic analysis is essential for the structural elucidation and purity assessment of 2,2-dimethylpropyl furan-2-carboxylate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the furan ring protons and the neopentyl group. The furan protons will appear as multiplets in the aromatic region (typically δ 6.5-7.5 ppm). The methylene protons (-CH₂-) of the neopentyl group will be a singlet at approximately δ 3.8-4.2 ppm, and the nine equivalent methyl protons (-C(CH₃)₃) will appear as a sharp singlet further upfield, around δ 0.9-1.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon environment. The carbonyl carbon of the ester will resonate downfield (δ 158-165 ppm). The furan ring carbons will appear in the aromatic region (δ 110-150 ppm). For the neopentyl group, the quaternary carbon will be around δ 31-33 ppm, the methylene carbon (-CH₂-) at approximately δ 72-75 ppm, and the methyl carbons at about δ 26-28 ppm.

Infrared (IR) Spectroscopy

The IR spectrum of a furan-2-carboxylate ester exhibits several characteristic absorption bands:

-

C=O Stretch: A strong absorption band for the ester carbonyl group is expected around 1715-1730 cm⁻¹.[7]

-

C-O Stretch: Strong absorptions corresponding to the C-O stretching of the ester group will be present in the 1300-1100 cm⁻¹ region.[7]

-

Furan Ring Vibrations: Characteristic peaks for the furan ring, including C=C stretching and =C-H bending, will be observed. The C=C stretching in the furan ring typically appears around 1580 and 1480 cm⁻¹.[5]

Mass Spectrometry (MS)

In mass spectrometry with electron ionization (EI), the molecular ion peak [M]⁺ at m/z 182 would be expected. A prominent fragment ion would likely be observed at m/z 95, corresponding to the furoyl cation, resulting from the cleavage of the ester bond.[3][8] Another significant fragmentation pathway would involve the loss of the neopentyl group.

Applications in Drug Discovery and Development

The furan scaffold is a key structural motif in a wide array of pharmacologically active compounds, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer agents.[9] Furan derivatives are often explored in drug design due to their ability to act as bioisosteres for other aromatic systems, such as benzene or thiophene, offering unique electronic and steric properties that can modulate biological activity and pharmacokinetic profiles.[10]

While specific biological evaluations of 2,2-dimethylpropyl furan-2-carboxylate are not extensively reported in the literature, its structural components suggest potential areas of interest for drug development professionals:

-

As a Synthetic Intermediate: This compound can serve as a valuable intermediate for the synthesis of more complex molecules. The furan ring can undergo various chemical transformations, and the ester group can be hydrolyzed or converted to other functional groups.

-

Exploration of Biological Activity: Given the diverse biological activities of furan derivatives, 2,2-dimethylpropyl furan-2-carboxylate is a candidate for screening in various biological assays. For instance, furan-2-carboxamides have been investigated for their antibiofilm activity against Pseudomonas aeruginosa.[11] The neopentyl group, known for its steric bulk and lipophilicity, can influence receptor binding and metabolic stability.[10][12]

Logical Workflow for Biological Evaluation:

Figure 3: A logical workflow for the synthesis and biological evaluation of 2,2-dimethylpropyl furan-2-carboxylate in a drug discovery context.

Conclusion

2,2-dimethylpropyl furan-2-carboxylate is a readily synthesizable furan derivative with potential applications in organic synthesis and medicinal chemistry. Its structural features, combining the versatile furan ring with a bulky neopentyl group, make it an interesting candidate for further investigation in drug discovery programs. This guide provides a foundational understanding of its chemical properties, synthesis, and characterization to support researchers in their exploration of this and related compounds.

References

-

PubChem. 2-Furancarboxylic acid, 2,2-dimethylpropyl ester. [Link]

-

[The substituent structures and characteristic infrared spectra of alpha-furan esters]. [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

- Google Patents.

-

Chem 117 Reference Spectra Spring 2011. [Link]

-

OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. [Link]

- Google Patents.

- Google Patents. WO2011043660A2 - Method for the preparation of 2,5-furandicarboxylic acid and esters thereof.

- Google Patents.

-

Fischer Esterification. [Link]

-

Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. [Link]

-

Synthesis and Biological Evaluation of Novel 2-amino-3-aroyl-4-neopentyl-5-substituted Thiophene Derivatives as Allosteric Enhancers of the A₁ Adenosine Receptor. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

The Royal Society of Chemistry. VI. 1H and 13C NMR Spectra. [Link]

-

NP-MRD. 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0179100). [Link]

-

Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability. [Link]

-

NIST. Methyl 2-furoate. [Link]

-

ResearchGate. ¹H-NMR spectrum of poly(neopentyl glycol 2,5-furanoate). [Link]

-

Study of the Fragmentation of 3(2H)-Furanones by Mass Spectrometry. [Link]

-

NIST. Furan, tetrahydro-2,2-dimethyl-5-(1-methyl-1-propenyl)-. [Link]

-

NIST. 2-Furancarboxylic acid. [Link]

-

Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. [Link]

-

Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease. [Link]

-

PubChem. N-(2-Furoyl)Glycine. [Link]

-

Synthesis and biological evaluation of fluoro analogues of antimitotic phenstatin. [Link]

-

Diversity‐Oriented Synthesis and Antibiofilm Evaluation of Furan‐2‐Carboxamides. [Link]

-

Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of .... [Link]

-

PubChem. 2,2-Dimethylpropyl 3-methylbutanoate. [Link]

-

PubChem. 2,2-Dimethyl-propyl 2,2-dimethyl-propane-thiosulfinate. [Link]

Sources

- 1. Fischer Esterification [organic-chemistry.org]

- 2. mdpi.com [mdpi.com]

- 3. 2-Furancarboxylic acid, 2,2-dimethylpropyl ester | C10H14O3 | CID 565342 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. athabascau.ca [athabascau.ca]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 7. 2-Methylpropyl 2-furancarboxylate | C9H12O3 | CID 565211 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Design, synthesis, and biological evaluation of furosemide analogs as therapeutics for the proteopathy and immunopathy of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of novel 2-amino-3-aroyl-4-neopentyl-5-substituted thiophene derivatives as allosteric enhancers of the A₁ adenosine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Neopentyl Glycol as a Scaffold to Provide Radiohalogenated Theranostic Pairs of High In Vivo Stability - PubMed [pubmed.ncbi.nlm.nih.gov]

furan-2-yl 2,2-dimethylpropanoate spectral data (NMR, IR, MS)

An In-Depth Technical Guide to the Spectral Analysis of Furan-2-yl 2,2-dimethylpropanoate

Introduction

This compound, also known as 2-furyl pivalate, is an organic ester characterized by a furan ring connected to a pivalate (2,2-dimethylpropanoate) group. The furan moiety is a five-membered aromatic heterocycle containing an oxygen atom, a structural motif present in numerous natural products, pharmaceuticals, and functional materials.[1] The sterically hindered tert-butyl group of the pivalate ester confers specific chemical properties, including resistance to hydrolysis. Accurate structural elucidation and purity assessment of such molecules are paramount in research and development, particularly in drug discovery and material science. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a powerful analytical toolkit for the unambiguous characterization of its molecular structure.

This technical guide offers a detailed examination of the NMR, IR, and MS spectral data of this compound. It is designed for researchers, scientists, and drug development professionals, providing not only the spectral data but also the underlying principles and experimental methodologies for their acquisition and interpretation.

Molecular Structure

The structural integrity of this compound is confirmed through the synergistic interpretation of data from various spectroscopic methods. Each technique probes different aspects of the molecule's constitution, from the proton and carbon environments to its vibrational modes and mass-to-charge ratio.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atom environments within the molecule. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) are diagnostic for the furan ring protons and the tert-butyl group of the pivalate moiety.

Predicted ¹H NMR Spectral Data

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 (Furan) | 7.5 - 7.7 | dd | J₅,₄ ≈ 1.8, J₅,₃ ≈ 0.8 | 1H |

| H-3 (Furan) | 6.5 - 6.7 | dd | J₃,₄ ≈ 3.4, J₃,₅ ≈ 0.8 | 1H |

| H-4 (Furan) | 6.3 - 6.5 | dd | J₄,₃ ≈ 3.4, J₄,₅ ≈ 1.8 | 1H |

| -C(CH₃)₃ | 1.3 - 1.5 | s | - | 9H |

Interpretation and Causality

-

Furan Protons (H-3, H-4, H-5): The protons on the furan ring appear in the aromatic region of the spectrum. The H-5 proton is the most deshielded due to its proximity to the ring oxygen and the electron-withdrawing ester group. The H-3 and H-4 protons appear at higher fields. The splitting patterns arise from spin-spin coupling between adjacent and non-adjacent protons, a characteristic feature of furan systems.[2] The coupling constants (J-values) are typical for 2-substituted furans.

-

tert-Butyl Protons: The nine protons of the three methyl groups on the pivalate moiety are chemically and magnetically equivalent. Consequently, they appear as a single, sharp singlet in the aliphatic region of the spectrum, integrating to 9H. This distinctive signal is a hallmark of the tert-butyl group.

Caption: Key proton environments and coupling relationships in ¹H NMR.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[1]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Modern spectrometers can also reference the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

-

Data Acquisition: Place the NMR tube into the spectrometer. Acquire the Free Induction Decay (FID) signal using a standard proton pulse program.

-

Data Processing: Apply a Fourier Transform (FT) to the FID to obtain the frequency-domain spectrum. Phase and baseline correct the spectrum. Calibrate the chemical shift axis using the internal standard. Integrate the peaks to determine relative proton ratios.[1]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon framework assignment.

Predicted ¹³C NMR Spectral Data

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (Ester Carbonyl) | 160 - 165 |

| C-2 (Furan) | 148 - 152 |

| C-5 (Furan) | 145 - 148 |

| C-3 (Furan) | 120 - 124 |

| C-4 (Furan) | 112 - 115 |

| -C (CH₃)₃ (Quaternary) | 38 - 42 |

| -C(CH₃ )₃ (Methyl) | 26 - 29 |

Interpretation and Causality

-

Carbonyl Carbon: The ester carbonyl carbon is significantly deshielded and appears at the lowest field (highest ppm value) due to the strong electron-withdrawing effect of the two adjacent oxygen atoms.

-

Furan Carbons: The furan carbons appear in the aromatic/olefinic region. C-2, being directly attached to the electronegative oxygen and the ester group, is highly deshielded. C-5 is also deshielded by the ring oxygen. C-3 and C-4 appear at higher fields. The specific chemical shifts are characteristic of 2-substituted furan systems.[4][5]

-

tert-Butyl Carbons: The quaternary carbon of the tert-butyl group appears around 39 ppm, while the three equivalent methyl carbons resonate at a much higher field, typically around 27 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of molecular bonds. Specific functional groups absorb infrared radiation at characteristic frequencies, making it an excellent tool for identifying their presence. For an ester, the most prominent absorptions are from the carbonyl (C=O) and carbon-oxygen (C-O) bonds.[6]

Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3100 | C-H Stretch | Aromatic (Furan) | Medium |

| ~2970 | C-H Stretch | Aliphatic (sp³) | Strong |

| 1740 - 1760 | C=O Stretch | Ester Carbonyl | Very Strong |

| 1500 - 1600 | C=C Stretch | Aromatic (Furan Ring) | Medium-Variable |

| 1250 - 1300 | C-O Stretch | Ester (Acyl-Oxygen) | Strong |

| 1100 - 1150 | C-O Stretch | Ester (Alkyl-Oxygen) | Strong |

| ~750 | C-H Out-of-plane bend | 2-substituted Furan | Strong |

Interpretation and Causality

-

C=O Stretch: The most diagnostic peak is the intense C=O stretching vibration of the ester group.[7] For this compound, this band is expected at a higher frequency (1740-1760 cm⁻¹) compared to α,β-unsaturated esters where the carbonyl is conjugated with the double bond on the acyl side. Here, the double bond is on the alkoxy (-OR) side, which tends to raise the frequency.[8]

-

C-O Stretches: Esters typically show two distinct C-O stretching bands in the fingerprint region (1300-1000 cm⁻¹).[7] One corresponds to the C-O bond between the carbonyl carbon and the furan oxygen, and the other to the bond between the furan oxygen and the furan ring.

-

Furan Ring Vibrations: The C-H and C=C stretching vibrations of the furan ring appear in their characteristic regions, confirming the presence of the aromatic heterocycle.

Caption: Workflow for Attenuated Total Reflectance (ATR) FTIR analysis.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing the molecular weight and crucial structural information from fragmentation patterns. Electron Ionization (EI) is a common technique that generates a molecular ion (M⁺˙) and various fragment ions.

Predicted Mass Spectrum Fragmentation

The molecular weight of this compound (C₁₀H₁₄O₃) is 182.22 g/mol .

| m/z Value | Proposed Fragment Ion | Identity |

| 182 | [C₁₀H₁₄O₃]⁺˙ | Molecular Ion (M⁺˙) |

| 125 | [M - C₄H₉]⁺ | Loss of tert-butyl radical |

| 95 | [C₅H₃O]⁺ | Furoyl Cation |

| 85 | [C₄H₉CO]⁺ | Pivaloyl Cation |

| 67 | [C₄H₃O]⁺ | Furyl Cation |

| 57 | [C₄H₉]⁺ | tert-Butyl Cation |

Interpretation and Fragmentation Pathways

-

Molecular Ion (m/z 182): The peak corresponding to the intact molecule after losing one electron. Its presence confirms the molecular weight.

-

α-Cleavage: A primary fragmentation pathway for esters is cleavage of the bonds adjacent to the carbonyl group.[9][10]

-

Loss of tert-butyl radical (m/z 125): Cleavage of the C-C bond between the carbonyl and the quaternary carbon results in the loss of a stable tert-butyl radical (57 u), leading to a fragment at m/z 125.

-

Formation of Pivaloyl Cation (m/z 85): Cleavage of the ester C-O bond can generate the stable pivaloyl acylium ion at m/z 85.

-

Formation of tert-Butyl Cation (m/z 57): The highly stable tertiary carbocation at m/z 57 is a very common and often abundant peak for compounds containing a tert-butyl group.

-

-

Furan Ring Fragmentation: The furan ring itself can undergo fragmentation. The furoyl cation (m/z 95) can lose carbon monoxide (CO) to form the furyl cation (m/z 67).[1]

Caption: Major proposed fragmentation pathways in EI-Mass Spectrometry.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the Gas Chromatograph (GC) inlet. The compound is vaporized and separated from the solvent and any impurities on the GC column.

-

Ionization: As the compound elutes from the GC column, it enters the ion source of the Mass Spectrometer. In Electron Ionization (EI) mode, it is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.[11]

-

Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., a quadrupole).

-

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Conclusion

The collective data from ¹H NMR, ¹³C NMR, Infrared Spectroscopy, and Mass Spectrometry provide a comprehensive and self-validating characterization of this compound. ¹H and ¹³C NMR confirm the precise connectivity and electronic environment of the hydrogen and carbon atoms. IR spectroscopy validates the presence of key functional groups, notably the ester carbonyl. Mass spectrometry confirms the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. Together, these techniques offer an unambiguous structural confirmation essential for quality control and further research in any scientific application.

References

[9] JoVE. (2024). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved from [12] TutorChase. (n.d.). What are the common fragments in mass spectrometry for esters? Retrieved from [6] Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy Online. Retrieved from [7] University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. Retrieved from [8] Química Orgánica.org. (n.d.). IR Spectrum: Esters. Retrieved from [10] University of Arizona. (n.d.). Mass Spectrometry - Examples. Department of Chemistry and Biochemistry. Retrieved from [11] Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [1] BenchChem. (n.d.). Spectroscopic properties of furan and its derivatives. Retrieved from [2] Bernstein, H. J., & Schneider, W. G. (1956). The proton resonance spectra of furan and pyrrole. Canadian Journal of Chemistry, 34(11), 1545-1557. Retrieved from [13] PubChem. (n.d.). 2-Furancarboxylic acid, 2,2-dimethylpropyl ester. National Center for Biotechnology Information. Retrieved from [4] ChemicalBook. (n.d.). Furan(110-00-9) 13C NMR spectrum. Retrieved from [3] Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [5] SpectraBase. (n.d.). Furan - Optional[13C NMR] - Chemical Shifts. Retrieved from

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. scs.illinois.edu [scs.illinois.edu]

- 4. Furan(110-00-9) 13C NMR spectrum [chemicalbook.com]

- 5. spectrabase.com [spectrabase.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Spectrum: Esters [quimicaorganica.org]

- 9. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]

- 10. Mass Spectrometry - Examples | UArizona Department of Chemistry and Biochemistry [cbc.arizona.edu]

- 11. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 12. tutorchase.com [tutorchase.com]

- 13. 2-Furancarboxylic acid, 2,2-dimethylpropyl ester | C10H14O3 | CID 565342 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Furan-2-yl 2,2-dimethylpropanoate: Discovery, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Furan-2-yl 2,2-dimethylpropanoate, also known as 2-furyl pivalate, is a furan ester that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, historical context, and detailed synthesis methodologies. Furthermore, it delves into its physicochemical properties and explores its potential applications, particularly within the realm of drug discovery and development, by contextualizing it within the broader landscape of bioactive furan derivatives. This document serves as a foundational resource for researchers seeking to understand and utilize this compound in their scientific endeavors.

Introduction: The Furan Scaffold in Medicinal Chemistry

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a privileged scaffold in medicinal chemistry.[1][2][3][4] Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of numerous therapeutic agents.[5] Furan derivatives exhibit a wide spectrum of biological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][5] The incorporation of a furan moiety can significantly influence a molecule's pharmacokinetic and pharmacodynamic profile, affecting its absorption, distribution, metabolism, and excretion (ADME), as well as its binding affinity to biological targets.

This compound, the subject of this guide, is an ester derivative of 2-furanol and pivalic acid. The introduction of the bulky tert-butyl group from pivalic acid can enhance lipophilicity and metabolic stability, properties that are often desirable in drug candidates. This guide aims to provide a thorough understanding of this specific furan ester, from its initial synthesis to its potential future applications.

Discovery and Historical Context

The first documented syntheses of this compound appear in the mid-1980s. Key publications that mark its entry into the chemical literature include:

These initial syntheses were likely driven by the broader exploration of furan chemistry and the need to create novel derivatives for various applications, including as potential agrochemicals, flavorings, or pharmaceutical intermediates. While the specific motivations for its initial creation are not elaborately detailed in readily available literature, its synthesis falls within a period of burgeoning interest in the functionalization of heterocyclic compounds for the development of new materials and biologically active molecules.

Synthesis of this compound

The primary method for the synthesis of this compound is the esterification of 2-furanol (in its tautomeric form, 2(5H)-furanone) with pivaloyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

General Reaction Scheme

Caption: General reaction for the synthesis of this compound.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound, based on standard esterification procedures.

Materials:

-

2-Furanol (or its tautomer, 2(5H)-furanone)

-

Pivaloyl chloride

-

Pyridine (or another suitable base, e.g., triethylamine)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-furanol in anhydrous diethyl ether.

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine to the solution.

-

Slowly add pivaloyl chloride dropwise from the dropping funnel to the stirred solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

Synthesis Workflow Diagram

Caption: Step-by-step workflow for the synthesis of this compound.

Physicochemical and Spectroscopic Properties

While extensive experimental data for this compound is not widely published, the following table summarizes its known and predicted properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂O₃ | Calculated |

| Molecular Weight | 168.19 g/mol | Calculated |

| CAS Number | 100921-72-0 | [6] |

| Appearance | Likely a colorless to pale yellow liquid | Predicted |

| Boiling Point | Not available | [6] |

| Melting Point | Not available | [6] |

| Density | Not available | [6] |

| Refractive Index | Not available | [6] |

Spectroscopic Data (Predicted):

-

¹H NMR: Protons on the furan ring would appear in the aromatic region (likely between 6.0 and 7.5 ppm). The tert-butyl group would show a characteristic singlet at approximately 1.2-1.4 ppm.

-

¹³C NMR: The carbonyl carbon of the ester would appear around 170-180 ppm. Carbons of the furan ring would be in the range of 110-150 ppm, and the quaternary and methyl carbons of the tert-butyl group would be in the aliphatic region.

-